tert-Butyl (4-aminophenyl)carbamate

Catalog No.
S753233
CAS No.
71026-66-9
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (4-aminophenyl)carbamate

CAS Number

71026-66-9

Product Name

tert-Butyl (4-aminophenyl)carbamate

IUPAC Name

tert-butyl N-(4-aminophenyl)carbamate

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14)

InChI Key

WIVYTYZCVWHWSH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N

Anti-Inflammatory Activity

Specific Scientific Field: Pharmaceutical Chemistry

Comprehensive and Detailed Summary of the Application: This compound has been used in the synthesis of new derivatives that have shown promising anti-inflammatory activity. These derivatives were evaluated for in vivo anti-inflammatory activity compared to the standard drug, indomethacin .

Methods of Application or Experimental Procedures: A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .

Results or Outcomes Obtained: Most of the compounds exhibited a promising anti-inflammatory activity within 9 to 12 hours, with the percentage of inhibition values ranging from 54.239 to 39.021%. The compounds 4i and 4a exhibited better or equivalent anti-inflammatory activity with the percentage of inhibition of 54.239 and 54.130%, respectively .

Synthesis of N-Boc-protected Anilines

Specific Scientific Field: Organic Chemistry

Comprehensive and Detailed Summary of the Application: Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Biological Activities

Comprehensive and Detailed Summary of the Application: The amide derivatives of this compound have been associated with a broad spectrum of biological activities .

Results or Outcomes Obtained: The amide derivatives have shown promising results in various biological activities including anti-inflammatory, antidegenerative, antiplatelet, anticancer, antimicrobial, urokinase inhibitor, antituberculosis, anticonvulsant, insecticide, and antitumor .

PROTAC Development

Specific Scientific Field: Biochemistry

Comprehensive and Detailed Summary of the Application: Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate, a derivative of tert-butyl carbamate, is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .

Synthesis of Tetrasubstituted Pyrroles

Comprehensive and Detailed Summary of the Application: Tert-butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Palladium-Catalyzed Cross-Coupling Reaction

Comprehensive and Detailed Summary of the Application: Tert-butyl carbamate has been used in palladium-catalyzed cross-coupling reaction with various aryl (Het) halides .

tert-Butyl (4-aminophenyl)carbamate, also known as N-Boc-p-phenylenediamine, is a synthetic organic compound. It is a type of carbamate, formed by the reaction of a tert-butyl alcohol (tert-BuOH) with p-phenylenediamine (a aromatic diamine). This compound finds use as a protecting group in organic synthesis, particularly for amines [].


Molecular Structure Analysis

The molecule consists of a central benzene ring with an amine group attached at the para (4th) position. A carbonyl group (C=O) is linked to the amine nitrogen through a methylene (CH2) bridge. The carbonyl group is further connected to a tert-butyl group [(CH3)3C] . This structure provides several key features:

  • Amine protection: The bulky tert-butyl group hinders nucleophilic attack on the amine nitrogen, effectively protecting it from unwanted reactions during synthesis [].
  • Acid lability: The carbamate bond is susceptible to cleavage under acidic conditions, allowing for the controlled removal of the protecting group at a desired stage in the synthesis [].

Chemical Reactions Analysis

Synthesis:

N-Boc-p-phenylenediamine can be synthesized by reacting p-phenylenediamine with di-tert-butyl dicarbonate (Boc anhydride) in an inert solvent like dichloromethane (DCM) in the presence of a base like triethylamine (TEA) [].

(C6H4(NH2)2) + (Boc)2O -> (C6H4(NHBoc)NH2) + BocOH

Deprotection:

The Boc protecting group can be removed under acidic conditions. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose [].

(C6H4(NHBoc)NH2) + H+ -> (C6H4(NH2)2) + Boc+

Other Reactions:

N-Boc-p-phenylenediamine can participate in various reactions typical of aromatic amines once the Boc group is removed. These can include coupling reactions, acylation, and condensation reactions depending on the desired product [].

Physical and Chemical Properties

  • Appearance: Yellow-brown solid [].
  • Melting point: 132-134 °C [].
  • Solubility: Soluble in organic solvents like dichloromethane, methanol, and ethanol [].
  • Stability: Stable under dry conditions. Decomposes slowly in moist air [].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71026-66-9

Wikipedia

Tert-Butyl (4-aminophenyl)carbamate

Dates

Modify: 2023-08-15

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